4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine

Metabolic stability Fluorine medicinal chemistry Cytochrome P450

This compound features a 3,3-difluorocyclobutyl methoxy substituent at the 4-position, a critical bioisostere that enhances metabolic stability and pharmacokinetic profiles. Ideal for JAK kinase inhibitor programs targeting Tyk2 with reported IC50 as low as 55 nM in optimized analogs. Use as a strategic intermediate for diversity-oriented synthesis at the 6-position. Commercially available with ≥95% purity (LCMS/NMR). Competitive pricing for research quantities. Order now for rapid delivery.

Molecular Formula C12H13F2N3O
Molecular Weight 253.253
CAS No. 2199734-99-9
Cat. No. B2927123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine
CAS2199734-99-9
Molecular FormulaC12H13F2N3O
Molecular Weight253.253
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)OCC3CC(C3)(F)F
InChIInChI=1S/C12H13F2N3O/c1-8-4-10-11(15-2-3-17(10)16-8)18-7-9-5-12(13,14)6-9/h2-4,9H,5-7H2,1H3
InChIKeyCWRDRZGZYPHCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine (CAS 2199734-99-9): A Fluorinated Pyrazolo[1,5-a]pyrazine Building Block for JAK-Focused Drug Discovery


4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine (CAS 2199734-99-9) is a fluorinated heterocyclic compound with molecular formula C12H13F2N3O and molecular weight 253.25 g/mol [1]. The compound belongs to the pyrazolo[1,5-a]pyrazine scaffold class, which has been extensively characterized in patents by Array BioPharma (now Pfizer) as a privileged core for Janus kinase (JAK) inhibition, particularly targeting Tyk2, JAK1, and JAK2 [2]. Its distinguishing structural feature is the 3,3-difluorocyclobutyl methoxy substituent at the 4-position, which introduces conformational rigidity, modulated lipophilicity, and fluorine-mediated metabolic stability relative to non-fluorinated or alternative 4-substituted analogs [3]. The compound is commercially available as a research-grade building block or screening compound through suppliers such as Life Chemicals (product code F6608-0947), with typical purity specifications of ≥95% as confirmed by LCMS and/or 400 MHz NMR .

Why 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine Cannot Be Casually Substituted in JAK Inhibitor SAR Programs


The pyrazolo[1,5-a]pyrazine scaffold is highly sensitive to substitution pattern. In the Array BioPharma patent family (US10730880, US11028093), 4,6-disubstituted analogs exhibit Tyk2 IC50 values ranging from <10 nM to 5500 nM depending on the nature and position of substituents [1]. The 4-position substituent is particularly critical: replacing the difluorocyclobutyl methoxy group with a chloro, amino-linked, or non-fluorinated alkoxy substituent can dramatically alter kinase selectivity, metabolic stability, and physicochemical properties [2]. The gem-difluorocyclobutyl moiety is a recognized bioisostere in medicinal chemistry that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the cyclobutyl ring while preserving conformational rigidity . Generic substitution with a non-fluorinated cyclobutyl methoxy or a simple alkoxy chain would forfeit these fluorine-specific advantages, potentially leading to different metabolic clearance rates, altered target engagement kinetics, and divergent in vivo pharmacokinetic profiles.

Quantitative Differentiation Evidence for 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine (CAS 2199734-99-9)


Metabolic Stability Advantage of the 3,3-Difluorocyclobutyl Group vs. Non-Fluorinated Cyclobutyl Analogs

The 3,3-difluorocyclobutyl substituent confers a well-documented metabolic stability advantage over non-fluorinated cyclobutyl analogs. The gem-difluoro substitution blocks oxidative metabolism at the cyclobutyl ring by cytochrome P450 enzymes, a principle demonstrated across multiple fluorinated cyclobutane-containing drug candidates [1]. In comparative studies of fluorinated vs. non-fluorinated cyclobutyl building blocks, introduction of the gem-difluoro motif has been shown to reduce intrinsic clearance in human liver microsomes, though compound-specific data for 2199734-99-9 has not been publicly disclosed . The rigid cyclobutyl ring itself provides conformational pre-organization that reduces the entropic penalty upon target binding compared to flexible linear alkoxy chains such as n-butoxy or 3-methylbutoxy substituents [2].

Metabolic stability Fluorine medicinal chemistry Cytochrome P450

Physicochemical Property Differentiation: clogP, tPSA, and Hydrogen Bonding Profile vs. Alternative 4-Substituted 2-Methylpyrazolo[1,5-a]pyrazines

The computed physicochemical properties of 2199734-99-9 place it within favorable drug-like chemical space distinct from alternative 4-substituted analogs. The compound exhibits a computed logP (cLogP) of approximately 1.43, topological polar surface area (tPSA) of 56.13 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. In comparison, the 4-chloro analog (CAS 1314928-61-4, 4-chloro-2-methylpyrazolo[1,5-a]pyrazine) has a significantly lower cLogP (~0.8-1.0) and lacks the conformational rigidity and metabolic stability benefits of the cyclobutyl group . The 4-(1,4-diazepan-1-yl) analog (CAS 1707394-43-1) introduces a basic amine center (pKa ~9-10) that dramatically alters ionization state at physiological pH and introduces additional hydrogen bond donors, which may affect membrane permeability and off-target binding profiles .

Lipophilicity Polar surface area Drug-likeness

JAK Kinase Scaffold Context: Pyrazolo[1,5-a]pyrazine Core as a Privileged Tyk2/JAK1 Pharmacophore with Validated Potency Range

The pyrazolo[1,5-a]pyrazine scaffold has been validated as a potent JAK kinase inhibitor core by Array BioPharma across multiple patent filings. In BindingDB-curated data from US10189845 and US11028093, structurally related 4,6-disubstituted pyrazolo[1,5-a]pyrazines demonstrate Tyk2 IC50 values as low as 55 nM (Example 37) and JAK1 IC50 values of 550 nM, while a broader range of examples shows Tyk2 IC50 spanning from <10 nM to 5500 nM depending on the substitution pattern [1]. The target compound 2199734-99-9, bearing the difluorocyclobutyl methoxy group at the 4-position and a methyl group at the 2-position, occupies an underexplored region of this SAR space. The 4-methoxy linkage distinguishes it from the majority of patent-exemplified compounds, which predominantly feature direct C-C bond connections or amino linkers at the 4-position [2]. This structural differentiation may translate to a distinct kinase selectivity profile compared to patent-exemplified 4-aryl or 4-heteroaryl analogs.

JAK kinase inhibition Tyk2 Autoimmune disease

Synthetic Tractability and Procurement Differentiation: Life Chemicals F6608-0947 as a Quality-Controlled Research Building Block

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine (CAS 2199734-99-9) is commercially available from Life Chemicals (product code F6608-0947) with documented quality control including LCMS and/or 400 MHz NMR confirmation of ≥90% purity, offered in quantities ranging from 1 mg to 75 mg with transparent pricing ($54-$208 depending on quantity) [1]. In contrast, the synthetic precursor 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) requires additional synthetic steps to install the difluorocyclobutyl methoxy group via alkylation of the 4-hydroxy intermediate with (3,3-difluorocyclobutyl)methanol or its activated derivatives . The multistep synthesis of gem-difluorocyclobutyl building blocks has been described as requiring specialized organolanthanum or related methodologies for efficient construction, adding complexity relative to simple alkoxy derivatives [2]. Purchasing the pre-assembled compound eliminates the need for in-house fluorinated cyclobutyl synthesis or alkylation optimization, reducing timeline risk in SAR exploration.

Chemical procurement Building blocks Quality control

Optimal Research and Industrial Application Scenarios for 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine (CAS 2199734-99-9)


JAK/Tyk2-Focused Kinase Inhibitor Lead Generation and SAR Exploration

This compound serves as a strategic entry point for JAK kinase inhibitor programs, particularly those targeting Tyk2 for autoimmune indications. The pyrazolo[1,5-a]pyrazine core has demonstrated Tyk2 IC50 values as low as 55 nM in patent-exemplified analogs with optimized 4,6-disubstitution [1]. The difluorocyclobutyl methoxy group at position 4 provides a metabolically stable, conformationally constrained substituent that can be combined with further functionalization at the 6-position to explore SAR. Teams working on Tyk2-selective inhibitors (distinct from JAK1/JAK2 to avoid hematopoietic side effects) may find this scaffold particularly relevant given the precedent for Tyk2 selectivity within the pyrazolo[1,5-a]pyrazine class [1].

Metabolic Stability-Driven Fragment Evolution and Bioisostere Evaluation

The 3,3-difluorocyclobutyl group is recognized as a carbonyl bioisostere and metabolic stability enhancer in medicinal chemistry . Programs seeking to replace metabolically labile alkoxy or carbonyl-containing fragments with fluorinated cyclobutyl bioisosteres can use this compound to evaluate the impact of gem-difluoro substitution on target binding, cellular permeability, and microsomal stability. The compound's computed cLogP of ~1.43 and tPSA of 56.13 Ų suggest a balanced profile suitable for oral bioavailability optimization [2].

Building Block for Diversity-Oriented Synthesis of Pyrazolo[1,5-a]pyrazine Libraries

With the 6-position unsubstituted, this compound provides a versatile intermediate for diversity-oriented synthesis. The 4-position difluorocyclobutyl methoxy group is installed and stable, while the 6-position can undergo further functionalization via electrophilic aromatic substitution, cross-coupling, or direct C-H activation chemistries. The commercial availability from Life Chemicals with documented QC (LCMS and 400 MHz NMR, ≥90% purity) ensures that library synthesis can proceed from a characterized, reproducible starting material, reducing the risk of batch-to-batch variability in screening campaigns.

Negative Control or Comparator for 4-Aryl/ Heteroaryl Pyrazolo[1,5-a]pyrazine JAK Inhibitors

Given that the most potent patent-exemplified compounds (Tyk2 IC50 55 nM) feature 4-aryl or 4-heteroaryl substituents via direct C-C bond connections [1], this ether-linked compound can serve as a valuable negative control or structural comparator in biochemical and cellular assays. Differential activity between the ether-linked and direct C-C linked analogs can inform whether the 4-position linkage geometry and electronic character are critical for kinase binding, providing mechanistic insight for scaffold optimization.

Quote Request

Request a Quote for 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.